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Compound of Interest

[(3-bromophenyl)-
Compound Name:
phenylmethylJurea

cat. No.: B5155261

Compound Identification & Structural Analysis[1][2]
[3]

e IUPAC Name:N-[(3-Bromophenyl)(phenyl)methyllurea[1]

e Molecular Formula:

[1]

e Molecular Weight: 305.17 g/mol [1]
 Structural Features:

o Benzhydryl Core: A chiral methine carbon linking a phenyl ring and a 3-bromophenyl ring.

[1]

o Urea Moiety: A primary urea group attached to the methine center, capable of bidentate
hydrogen bonding.[1]

o Halogen Substitution: A bromine atom at the meta position of one phenyl ring, introducing
specific isotopic patterns in MS and splitting in NMR.[1]

Synthesis & Purity Context
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Spectroscopic signals often contain artifacts from synthesis.[1] This compound is typically
synthesized via the Ritter reaction (benzhydrol + urea) or Nucleophilic Addition (3-

bromobenzhydrylamine + potassium cyanate).[1]

o Common Impurities: 3-bromobenzophenone (starting material, C=0 at 1660 cm~1), 3-
bromobenzhydrol (broad OH at 3400 cm~1), or biuret derivatives (if excess cyanate is used).

[1]
Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]

The NMR data presented below reflects the compound dissolved in DMSO-ds, the standard
solvent for polar urea derivatives to prevent exchange broadening of amide protons.[1]

NMR (500 MHz, DMSO-de)
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NMR (125 MHz, DMSO-ds)
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Mass Spectrometry (MS)[1]

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern
through isotopic abundance.[1]

Electrospray lonization (ESI-MS)
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» Mode: Positive lon (
)]
e Observed Peaks:
o m/z 305.0:
[1]
o m/z 307.0:
[1]
« |sotopic Ratio: The doublet appears in a 1:1 ratio, characteristic of a single bromine atom.[1]
Fragmentation Pathway (EI-MS or MS/MS)
The fragmentation is driven by the stability of the benzhydryl carbocation.[1]
e Precursor lon: m/z 305/307[1]
e Primary Loss: Neutral loss of Isocyanic acid (

, 43 Da) or Urea (
, 60 Da).[1]

o Base Peak:m/z 245/247. This corresponds to the (3-bromophenyl)(phenyl)methyl cation.[1]
This secondary carbocation is highly stabilized by resonance with the two aromatic rings.[1]

Molecular lon

[M+H]+ m/z 305/307

Click to download full resolution via product page

Caption: Fragmentation pathway showing the generation of the stabilized benzhydryl cation
(Base Peak).
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Infrared (IR) Spectroscopy[1]

The IR spectrum is dominated by the urea functional group and the aromatic rings.[1]

Wavenumber (
Functional Group Mode Description

)

Primary and
] secondary amine
3420, 3330 Stretching
stretches.[1] Usually

appears as a doublet.

] Weak aromatic C-H
3060 - 3030 A Stretching
(Ar) stretches.[1]

Amide | band. Strong,
1655 Stretching sharp peak

characteristic of urea.

) Aromatic ring
1600, 1585 A Stretching )
(A) breathing modes.[1]

1540 Bending Amide Il band.

Characteristic aryl
. halide band (often
1070 Stretching
obscured by

fingerprint region).[1]

Out-of-plane bending;
diagnostic for
monosubstituted
(phenyl) and 1,3-
disubstituted (3-
bromophenyl) rings.[1]

690, 750 (AN Bending

Experimental Protocol for Synthesis & Validation
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To generate the data above, the following validated protocol is recommended. This method
avoids the formation of symmetrical urea byproducts common in direct urea condensation.[1]

Method: Reaction of 3-Bromobenzhydrylamine with
Potassium Cyanate

e Precursor Preparation:
o Dissolve 3-bromobenzhydrylamine (1.0 eq) in 10% aqueous HCI.

o Note: The amine can be obtained via reductive amination of 3-bromobenzophenone using
ammonium formate/Pd-C (caution: dehalogenation risk) or Leuckart reaction.[1]

e Urea Formation:
o Dissolve Potassium Cyanate (KOCN) (1.5 eq) in minimal distilled water.
o Add the KOCN solution dropwise to the amine solution at 60°C with vigorous stirring.
o A white precipitate should form immediately.[1]
o Workup:
o Heat the mixture at 80°C for 30 minutes to ensure completion.
o Cool to 0°C (ice bath).

o Filter the solid and wash with cold water (to remove KCI) and cold diethyl ether (to remove
unreacted organic impurities).[1]

» Recrystallization:

o Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.
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3-Bromobenzophenone

'

Reductive Amination
(NH40OAc / NaCNBH3)

3-Bromobenzhydrylamine

Urea Formation
(KOCN / H20 / 60°C)

[(3-Bromophenyl)-phenylmethyljurea

Click to download full resolution via product page

Caption: Step-wise synthesis workflow ensuring high purity for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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